molecular formula C7H6N4O3 B12117112 Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Cat. No.: B12117112
M. Wt: 194.15 g/mol
InChI Key: VTWGVBPJSLVKPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10)

InChI Key

VTWGVBPJSLVKPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C=NNC2=N1

Origin of Product

United States

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